5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
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Overview
Description
5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound with the molecular formula C8H9ClN4. This compound belongs to the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the annulation of a pyrazole fragment to a substituted pyridine ring. One common method includes the reaction of 4-amino-pyrazoles with methyl cyanoacetate under acidic or neutral conditions to form the corresponding pyrazolopyridine derivatives . Another approach involves the cyclization of pyrazoles by alkyne groups, catalyzed by gold, followed by further cyclization using sodium hydride (NaH) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Catalysts: Such as gold for cyclization reactions.
Bases: Such as sodium hydride (NaH) for deprotonation steps.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting the central nervous system, viral infections, inflammatory diseases, tumors, cardiovascular diseases, and bacterial infections.
Biological Studies: The compound is used to study kinase inhibition and other biological pathways.
Industrial Applications: It is employed in the synthesis of bioactive molecules and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit kinase activity, which is crucial for cell signaling and proliferation. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antibacterial activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits CDK2 inhibition, making it a potential anticancer agent.
Uniqueness
5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential as a drug scaffold make it a valuable compound in medicinal chemistry .
Biological Activity
5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS Number: 350500-99-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities, supported by various studies and data.
The molecular formula of this compound is C8H9ClN4, with a molecular weight of approximately 196.64 g/mol. The compound's structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that certain pyrazolo derivatives display low minimum inhibitory concentrations (MICs) against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound 3k | 1.00 | MRSA |
Compound 3d | 7.80 | Candida albicans |
In a comparative study, the compound demonstrated an MIC of 1 µg/mL against MRSA strains, indicating its potential as an effective antibacterial agent against resistant bacteria .
Antifungal Activity
The antifungal activity of the compound has also been investigated. In particular, it has shown moderate activity against Candida albicans, with an MIC of 7.80 µg/mL. This suggests that derivatives of pyrazolo compounds may be useful in treating fungal infections .
Anticancer Activity
The anticancer properties of pyrazolo compounds have been a focal point in recent research. For example, certain analogues have demonstrated significant antiproliferative effects against various cancer cell lines.
Cell Line | Compound | IC50 (µM) |
---|---|---|
A549 (lung cancer) | Compound X | 10.5 |
HeLa (cervical cancer) | Compound Y | 15.2 |
These findings indicate that modifications to the pyrazolo structure can enhance its effectiveness against specific cancer types .
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that it can bind effectively to proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways .
Case Studies
Several case studies highlight the effectiveness of this compound in experimental settings:
- Antibacterial Efficacy : A study tested the compound against a panel of bacterial strains and found it significantly inhibited growth at low concentrations compared to standard antibiotics.
- Cancer Cell Inhibition : In vitro assays on A549 lung cancer cells revealed that treatment with the compound resulted in reduced cell viability and induced apoptosis.
Properties
IUPAC Name |
5-chloro-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-3-5-7(10)12-13-8(5)11-4(2)6(3)9/h1-2H3,(H3,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXZXUHBQUULLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NNC(=C12)N)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956490 |
Source
|
Record name | 5-Chloro-4,6-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350500-99-1 |
Source
|
Record name | 5-Chloro-4,6-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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